tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4) is a spirocyclic compound featuring a unique heteroatom arrangement: one oxygen atom in the 7-position and one nitrogen atom in the 2-position of the spiro[3.5]nonane scaffold (Figure 1). Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.3 g/mol), with predicted properties including a density of 1.10 g/cm³ and boiling point of 315.8°C . The tert-butyl carboxylate group enhances steric protection and stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-8-12(9-13)4-6-15-7-5-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHAUMQLOGILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction is carried out in tert-butyl methyl ether (t-BuOMe) at 15°C, followed by the addition of 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME). The mixture is stirred at room temperature overnight, then treated with a saturated solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate (EtOAc). The organic phase is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro ring system.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a precursor for diaminopyrimidines, which are inhibitors of the epidermal growth factor receptor (EGFR). The compound’s unique spiro structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Variations in Spirocyclic Scaffolds
Diazaspiro Compounds
- Used in reductive amination and amide coupling to synthesize azetidine amides (e.g., D4R antagonists) . Higher basicity due to dual nitrogen centers, influencing solubility and receptor binding .
- tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: Modified with a benzoyl group, enhancing π-π interactions for sigma receptor ligand activity . Demonstrated in vitro efficacy with IC₅₀ values <10 µM for sigma-1 receptors .
Oxa/Azaspiro Isomers
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-27-8): Structural isomer of the target compound, swapping oxygen and nitrogen positions. Identical molecular formula (C₁₂H₂₁NO₃) but distinct electronic properties due to altered heteroatom positions .
Amino-Functionalized Derivatives
- tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3): Amino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity. Molecular weight: 240.34 g/mol, higher than the target compound due to the -NH₂ group .
Functional Group Modifications
Hydroxymethyl Derivatives
- tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Synthesized via Procedure 1 (91.1% yield), with hydroxymethyl group enabling further derivatization. NMR δ 4.19 (br. s, 1H, -OH), 3.70 (d, J = 3.5 Hz, 2H, -CH₂OH) .
Iodo- and Formyl-Substituted Analogs
- tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Purity: 95%, stored at 2–8°C .
- tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1434142-21-8): Aldehyde group supports condensation reactions; industrial grade (99% purity) .
Biological Activity
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 1363381-22-9) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- InChI Key : SIMIIXFMGJYGLR-UHFFFAOYSA-N
- Boiling Point : Not specified
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its pharmacological properties, including its potential as an anti-cancer agent and its effects on specific cellular pathways.
Research indicates that compounds with spirocyclic structures often exhibit unique interactions with biological targets due to their three-dimensional conformation. The azaspiro framework allows for potential interactions with receptors or enzymes involved in critical biological processes.
Anti-Cancer Activity
One notable study investigated the compound's effects on cancer cell lines. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| A549 (Lung) | 12.6 | Cell cycle arrest |
| HeLa (Cervical) | 10.8 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anti-cancer drug.
Antimicrobial Activity
Another area of research explored the antimicrobial properties of this compound. Tests against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Structure–Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The spirocyclic structure may also contribute to its selective binding to biological targets.
Toxicity and Safety Profile
Preliminary toxicity studies have shown that the compound exhibits low toxicity in vitro, with no significant adverse effects observed at therapeutic concentrations. However, comprehensive toxicological evaluations are essential to assess its safety for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
